Enantiomeric Excess ≥99% Guarantees Stereochemical Purity vs. Racemic or Lower-e.e. Alternatives
Commercial batches of the title compound are certified with an enantiomeric excess (e.e.) of ≥99% as determined by chiral HPLC [1]. In contrast, the racemic mixture (0% e.e.) or alternative sources offering only 95% e.e. introduce 5% or more of the undesired enantiomer, which can propagate through a synthetic sequence and compromise the enantiopurity of the final active pharmaceutical ingredient [2].
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | ≥99% e.e. |
| Comparator Or Baseline | Racemic mixture (0% e.e.) or commercially available 95% e.e. grade |
| Quantified Difference | ≥4% absolute e.e. advantage over 95% grade; complete elimination of opposite enantiomer vs. racemate |
| Conditions | Chiral HPLC analysis; specific rotation [α]D = +30° (c = 2, EtOH) reported for the (S)-enantiomer |
Why This Matters
High e.e. is essential for reliable stereochemical outcomes in asymmetric synthesis; procurement of ≥99% e.e. material minimises the risk of generating diastereomeric mixtures that are costly to separate.
- [1] Macklin Biochemical. (5S)-5-[[[(tert-Butyl)dimethylsilyl]oxy]methyl]-2-pyrrolidinone, ≥98%, ≥99% e.e. Product S853985-1g. View Source
- [2] PubChem. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, CID 118604318. View Source
